

Application Notes and Protocols for Nitroso-prodenafil in Pharmacological and Analytical Research

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Compound of Interest

Compound Name: *Nitroso-prodenafil*

Cat. No.: *B12751203*

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Nitroso-prodenafil is an unapproved, synthetic drug analogue and a suspected carcinogen. It is not intended for human or animal consumption. The information provided herein is for analytical and forensic research purposes only. Extreme caution should be exercised when handling this compound.

Introduction

Nitroso-prodenafil is a synthetic analogue of sildenafil and a prodrug of aildenafil, another sildenafil analogue. It has been identified as an adulterant in dietary supplements marketed for sexual enhancement.^{[1][2][3]} Structurally, it is a derivative of aildenafil containing a nitrosamine moiety. This compound is of interest to regulatory bodies and forensic laboratories for the detection of undeclared ingredients in consumer products. It is also a subject of study in toxicology due to its potential for adverse health effects.

Pharmacological Profile

Mechanism of Action (Presumed): **Nitroso-prodenafil** is believed to exert its effects through a dual mechanism of action:

- Phosphodiesterase Type 5 (PDE-5) Inhibition: Upon hydrolysis in the body, **Nitroso-prodenafil** is converted to aildenafil.[1] Aildenafil, like sildenafil, is a potent inhibitor of phosphodiesterase type 5 (PDE-5), an enzyme primarily found in the corpus cavernosum of the penis. Inhibition of PDE-5 prevents the degradation of cyclic guanosine monophosphate (cGMP), leading to prolonged smooth muscle relaxation, vasodilation, and penile erection.
- Nitric Oxide (NO) Donation: The nitrosamine group in the **Nitroso-prodenafil** molecule is a potential nitric oxide (NO) donor.[1][4] NO is a key signaling molecule that activates guanylate cyclase, which in turn produces cGMP. This pathway also contributes to vasodilation.

The simultaneous action as a PDE-5 inhibitor and an NO donor can lead to a synergistic effect on vasodilation, which can result in a dangerous drop in blood pressure.[1][4]

Health Risks:

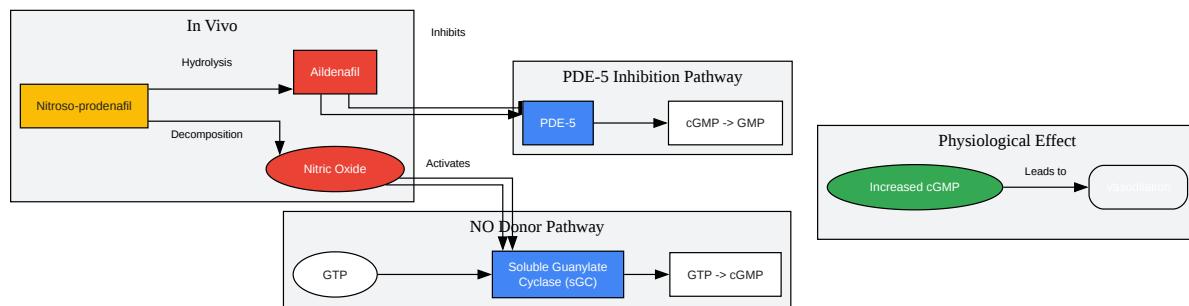
- Hypotension: The combined vasodilatory effects of PDE-5 inhibition and NO donation can cause a severe and potentially fatal drop in blood pressure.[1][4]
- Carcinogenicity: Nitrosamines are a class of compounds that are known to be carcinogenic. [1][2]

Physicochemical and Analytical Data

The following table summarizes key data for **Nitroso-prodenafil**, which is crucial for its identification and quantification in analytical settings.

Parameter	Value	Reference
Chemical Formula	$C_{27}H_{35}N_9O_5S_2$	[5]
Molecular Weight	629.2203 g/mol	[5]
CAS Number	1266755-08-1	[6][7]
Mass Spectrometry (MS)	$[M+H]^+$ at m/z 630, $[M+Na]^+$ at m/z 652	[5]
Key MS/MS Fragments	m/z 241, 301	[5]

Signaling Pathway



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Caption: Presumed dual-action signaling pathway of **Nitroso-prodenafil**.

Experimental Protocols

The following protocol describes a general method for the detection and identification of **Nitroso-prodenafil** in a suspected dietary supplement using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Objective: To identify the presence of **Nitroso-prodenafil** in a solid sample (e.g., capsule powder, tablet).

Materials:

- Reference standard of **Nitroso-prodenafil**
- Methanol (HPLC grade)
- Water with 0.1% formic acid (HPLC grade)

- Acetonitrile with 0.1% formic acid (HPLC grade)
- Sample of suspected dietary supplement
- Vortex mixer
- Centrifuge
- Syringe filters (0.45 µm)
- HPLC vials

Equipment:

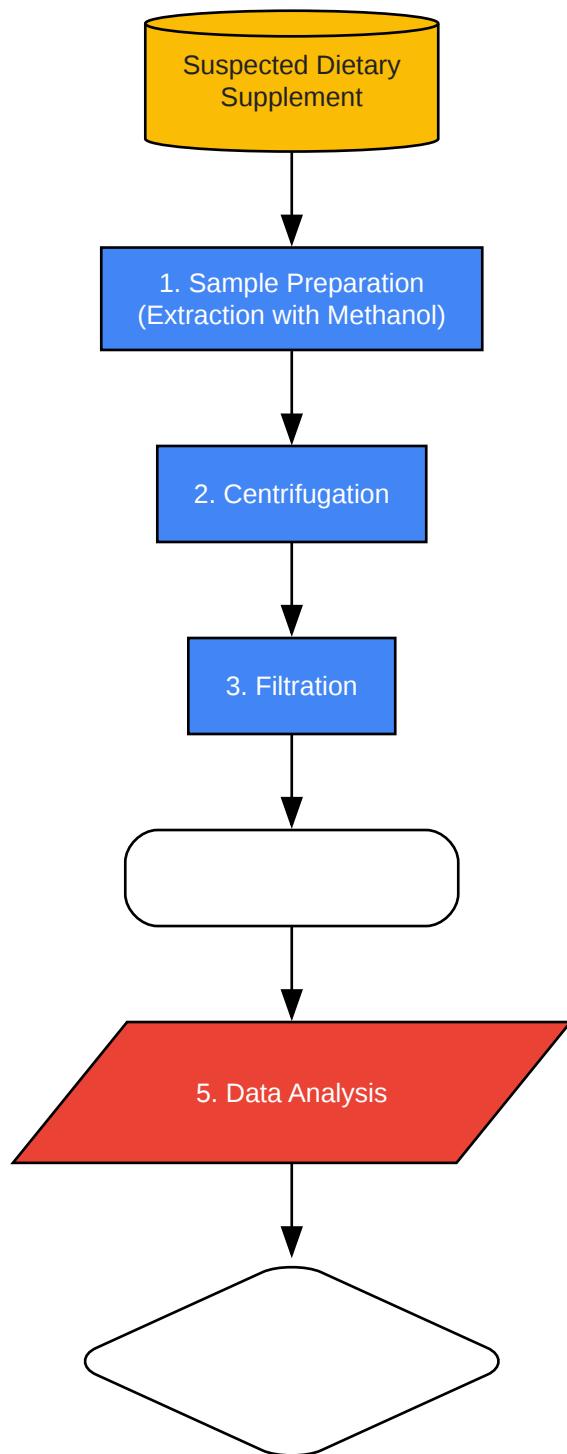
- High-Performance Liquid Chromatograph (HPLC) coupled with a Mass Spectrometer (MS) detector (e.g., Triple Quadrupole or Time-of-Flight)

Procedure:

- Standard Preparation:
 - Prepare a stock solution of **Nitroso-prodenafil** reference standard in methanol at a concentration of 1 mg/mL.
 - Prepare a working standard solution by diluting the stock solution with methanol to a final concentration of 1 µg/mL.
- Sample Preparation:
 - Empty the contents of one capsule or crush one tablet of the dietary supplement.
 - Accurately weigh 100 mg of the powdered sample into a centrifuge tube.
 - Add 10 mL of methanol to the tube.
 - Vortex the mixture for 5 minutes to ensure thorough extraction.
 - Centrifuge the mixture at 4000 rpm for 10 minutes.

- Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
- HPLC-MS Analysis:
 - HPLC Conditions (Example):
 - Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm)
 - Mobile Phase A: Water with 0.1% formic acid
 - Mobile Phase B: Acetonitrile with 0.1% formic acid
 - Gradient: Start with 95% A and 5% B, ramp to 5% A and 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
 - Flow Rate: 0.3 mL/min
 - Injection Volume: 5 µL
 - MS Conditions (Example):
 - Ionization Mode: Electrospray Ionization (ESI), positive mode
 - Scan Range: m/z 100-1000
 - Targeted Ion Monitoring: Monitor for the protonated molecule $[M+H]^+$ of **Nitroso-prodenafil** at m/z 630.
 - Fragmentation (for confirmation): Perform MS/MS on the parent ion (m/z 630) and look for characteristic fragment ions (e.g., m/z 241, 301).
- Data Analysis:
 - Analyze the chromatograms of the standard and the sample.
 - Confirm the presence of **Nitroso-prodenafil** in the sample by comparing the retention time and the mass spectrum (including fragment ions) with those of the reference standard.

Experimental Workflow



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